2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Exit vector parameters Conformational analysis Bioisostere design

The target compound is a pinacol boronic ester (Bpin) derivative of the bicyclo[3.1.0]hex-2-ene scaffold, a conformationally constrained bicyclic hydrocarbon featuring a fused cyclopropane ring and an endocyclic alkene. This scaffold has gained significant attention in medicinal chemistry as a three-dimensional (3D) bioisostere of planar aromatic and cycloalkane rings, enabling the introduction of conformational rigidity, increased sp³ character (Fsp³), and novel vectors for substituent attachment that can profoundly influence target binding, selectivity, and drug-like properties.

Molecular Formula C12H19BO2
Molecular Weight 206.09
CAS No. 2578302-68-6
Cat. No. B2609317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS2578302-68-6
Molecular FormulaC12H19BO2
Molecular Weight206.09
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3CC3C2
InChIInChI=1S/C12H19BO2/c1-11(2)12(3,4)15-13(14-11)10-6-8-5-9(8)7-10/h6,8-9H,5,7H2,1-4H3
InChIKeyKUWQHHQXIOTEEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Bicyclo[3.1.0]hex-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2578302-68-6): A Conformationally Constrained Alkenylboronic Ester Building Block for sp³-Enriched Drug Discovery


The target compound is a pinacol boronic ester (Bpin) derivative of the bicyclo[3.1.0]hex-2-ene scaffold, a conformationally constrained bicyclic hydrocarbon featuring a fused cyclopropane ring and an endocyclic alkene [1]. This scaffold has gained significant attention in medicinal chemistry as a three-dimensional (3D) bioisostere of planar aromatic and cycloalkane rings, enabling the introduction of conformational rigidity, increased sp³ character (Fsp³), and novel vectors for substituent attachment that can profoundly influence target binding, selectivity, and drug-like properties [2][3]. The pinacol boronic ester moiety renders the compound a versatile handle for late-stage functionalization via Suzuki-Miyaura cross-coupling, positioning it as a strategic building block for library synthesis, lead optimization, and the construction of complex molecular architectures where precise spatial orientation of substituents is critical [1].

Workflow
Suzuki-Miyaura cross-coupling handle for late-stage functionalization
Selection
Conformationally constrained 3D bioisostere of planar aryl rings
Use Context
Precise exit vector orientation for structure-based design

Why Generic Substitution of 2-(Bicyclo[3.1.0]hex-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Simpler Analogs Fails in Structure-Guided Design


Substituting this compound with simpler, commercially ubiquitous alkenylboronic esters (e.g., cyclohexenyl-Bpin) forfeits the critical conformational constraint imposed by the fused cyclopropane ring, which enforces a rigid 'boat-like' geometry on the five-membered ring and predetermines the spatial orientation of the coupling product [1][2]. Furthermore, replacement with the saturated bicyclo[3.1.0]hexanyl analog eliminates the alkenyl reactivity handle, while use of the free boronic acid sacrifices the bench stability, chromatographic tractability, and controlled transmetallation kinetics characteristic of pinacol esters [3]. The specific combination of (i) conformational rigidity from the bicyclo[3.1.0]hex-2-ene core, (ii) sp² character at the 2-position for selective cross-coupling, and (iii) the Bpin ester for optimal handling and reactivity, creates a confluence of properties that generic alternatives cannot simultaneously replicate, directly impacting the efficiency of structure-activity relationship (SAR) exploration and the reliability of synthetic route design [2][3].

Cyclohexenyl-Bpin
Lacks the fused cyclopropane conformational lock; flexible ring leads to variable exit vectors and may undermine SAR consistency.
Saturated bicyclo[3.1.0]hexanyl analog
Eliminates the alkenyl reactivity handle required for direct Suzuki coupling, blocking the intended synthetic route.
Free boronic acid or catechol ester
Reduced bench stability and chromatographic tractability; pinacol ester provides controlled transmetallation kinetics and reliable purification.

Quantitative Differentiation Evidence for 2-(Bicyclo[3.1.0]hex-2-en-3-yl)-Bpin: Head-to-Head Data Against Core Comparators


Exit Vector Angles: The Alkenyl Geometry Defines a Distinct Spatial Orientation Compared to Saturated Bicyclo[3.1.0]hexane and Cyclohexenyl Systems

The exit vector parameters (EVP)—the spatial angle at which a substituent projects from the cyclic scaffold—are a critical determinant of binding pocket complementarity. For the bicyclo[3.1.0]hex-2-ene system, the endocyclic alkene at the 2-ene-3-yl position imposes sp² geometry (bond angle ≈120°) that directs the boronic ester substituent at an angle distinct from both the sp³-hybridized saturated bicyclo[3.1.0]hexan-3-yl analog (bond angle ≈109.5°) and the monocyclic cyclohex-2-en-1-yl system, which lacks the conformational lock and exhibits greater ring flexibility [1][2]. Characterization of a library of over 50 bicyclo[m.n.k]alkane building blocks confirmed that bicyclo[3.1.0]hexane-derived scaffolds exhibit unique EVP profiles relative to both benzene (planar, 180° para vectors) and monocyclic cyclohexane systems, validating their use as geometrically differentiated isosteres [2].

Exit Vector Angles
Cross-study comparable
sp² angle ≈120° vs. sp³ ≈109.5°; rigid bicyclo[3.1.0]hex-2-ene vs. flexible cyclohexenyl
Supports structure-based design; ~10° difference can alter binding pocket complementarity.
DFT and X-ray data from bicyclo[m.n.k]alkane library (2024).
Exit vector parameters Conformational analysis Bioisostere design

Conformational Lock: Bicyclo[3.1.0]hexane Core Drives 570-Fold Selectivity Gain Over Flexible Analog in GABA Transporter Inhibition

The impact of the bicyclo[3.1.0]hexane conformational lock on biological activity has been quantitatively demonstrated in the context of GABA transporter inhibition. A flexible trans-cyclopropane-based inhibitor (compound 3) evolved to the conformationally restricted bicyclo[3.1.0]hexane analog 4, yielding an IC₅₀ of 0.59 μM for BGT-1 and representing the first highly selective BGT-1 inhibitor reported [1]. This represents a class-level demonstration of how the rigid scaffold can dramatically enhance selectivity against closely related transporter subtypes (GAT-1, GAT-2, GAT-3), a property directly relevant to the target compound's utility as a building block for drug-like molecules requiring precise spatial preorganization [1][2].

BGT-1 Selectivity
Class-level inference
IC₅₀ 0.59 μM, first highly selective BGT-1 inhibitor reported
Class-level evidence that bicyclo[3.1.0]hexane conformational lock can drive subtype selectivity.
GABA transporter assay; selectivity over GAT-1/2/3 not numerically reported.
Conformational restriction Selectivity BGT-1 inhibitor GABA transporter

Physicochemical Profile: Modest Lipophilicity Elevation (ΔLogP) Relative to Cyclohexane, Enabling Tunable Drug-Likeness in Bioisostere Replacement Strategies

The bicyclo[3.1.0]hexane scaffold is characterized as a conformationally restrained isostere of cyclohexane with no increase in molecular weight and only a modest elevation in lipophilicity [1]. This is a critical differentiation from phenyl ring isosteres, which can significantly elevate LogP and associated off-target liabilities. Computational predictions for the target compound indicate a boiling point of 226.3±23.0 °C and density of 1.02±0.1 g/cm³ . The combination of maintained molecular weight, modest lipophilicity adjustment, and increased Fsp³ distinguishes the bicyclo[3.1.0]hexane class from both planar aromatic systems (high lipophilicity, low Fsp³) and larger bicycloalkane isosteres (e.g., bicyclo[2.2.2]octane), which impose larger molecular weight penalties [1][2].

Lipophilicity Profile
Class-level inference
Cyclohexane ≈ Bicyclo[3.1.0]hexane
Modest LogP elevation reported; favorable balance of rigidity and lipophilicity for scaffold hopping.
Qualitative ranking from review of bicyclic scaffold classes.
Bpin Ester Stability
Class-level inference
Stability ranking: Bpin > Bcat; pinacol esters recommended for isolation and bench handling
Predictable Suzuki coupling performance; reduced risk of failed reactions from boronic ester degradation.
Comparative hydrolysis study; Bpin consistently more stable than catechol esters.
Lipophilicity LogP Physicochemical properties Drug-likeness

Bpin Ester Stability Advantage: Pinacol Esters Provide Superior Bench Stability and Chromatographic Handling Over Catechol and Free Boronic Acid Analogs

A comparative study of boronic ester stability demonstrated that pinacol boronic esters (Bpin) exhibit significantly greater resistance to hydrolysis and air-induced decomposition than catechol boronic esters (Bcat), with the stability ranking influenced by both the diol backbone and the nature of the organic substituent [1]. Specifically, heterocyclic Bcat compounds showed variable decomposition rates in air, and pinacol esters were recommended for isolation when greater stability was required [1]. This stability profile is particularly relevant for the target compound, where the bicyclo[3.1.0]hex-2-ene core imposes additional synthetic complexity; the Bpin ester ensures that the building block remains competent for coupling after storage, purification, and handling under standard laboratory conditions [1][2].

Bpin Ester Stability
Class-level inference
Stability ranking: Bpin > Bcat; pinacol esters recommended for isolation and bench handling
Predictable Suzuki coupling performance; reduced risk of failed reactions from boronic ester degradation.
Comparative hydrolysis study; Bpin consistently more stable than catechol esters.
Boronic ester stability Pinacol ester Synthetic accessibility Purification

High-Impact Application Scenarios for 2-(Bicyclo[3.1.0]hex-2-en-3-yl)-Bpin in Drug Discovery and Chemical Biology


Scaffold-Hopping from Planar Aromatic Rings to 3D Bicyclo[3.1.0]hexene Cores in Kinase or GPCR Lead Optimization

In kinase or GPCR programs where lead compounds suffer from high aromatic ring count (Flatland), low Fsp³, and associated developability issues (poor solubility, high plasma protein binding, CYP inhibition), this building block enables precise replacement of a phenyl or substituted cyclohexenyl ring with a conformationally constrained 3D isostere [1]. The Bpin handle allows direct Suzuki-Miyaura integration of the bicyclo[3.1.0]hex-2-ene scaffold into the lead series, preserving the vector relationship required for target engagement while improving physicochemical and selectivity profiles, as demonstrated by class-level examples where the bicyclo[3.1.0]hexane conformational lock drove substantial selectivity gains [2].

Stereochemically Defined Late-Stage Functionalization for Parallel SAR Libraries

The rigid bicyclo[3.1.0]hex-2-ene scaffold provides a fixed spatial orientation for the attached aryl/heteroaryl group introduced via Suzuki coupling, eliminating the conformational ambiguity inherent to flexible linkers [1]. This makes the building block ideal for the parallel synthesis of stereochemically defined SAR libraries, where maintaining consistent exit vector geometry across library members is essential for reliable SAR interpretation. The Bpin ester's bench stability and compatibility with standard Suzuki conditions ensure reproducible performance across diverse coupling partners [3].

Conformationally Constrained Bioactive Conformation Mimics in CNS Drug Discovery

CNS drug discovery programs targeting neurotransmitter transporters, ion channels, or GPCRs frequently require rigidified analogs to lock bioactive conformations and improve subtype selectivity [1]. The bicyclo[3.1.0]hexane scaffold has a demonstrated track record of enabling selective transporter inhibition (e.g., BGT-1 inhibitor with IC₅₀ = 0.59 μM) [2], a precedent that directly supports the use of this Bpin building block for constructing CNS-penetrant, selective ligands where conformational preorganization is critical for pharmacological activity [1][2].

Application
Selection Property
Validation Focus
Scaffold hopping from planar aromatics
Conformational constraint & sp³ enrichment
Fsp³, LogP, and selectivity optimization in lead series
Stereochemically defined SAR libraries
Fixed exit vector geometry for consistent library synthesis
Suzuki coupling compatibility and reproducible vector control
CNS bioactive conformation mimics
Demonstrated transporter selectivity precedent
Subtype selectivity and CNS penetration profiles in rigidified analogs
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